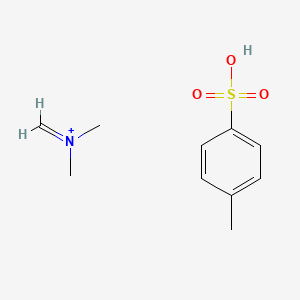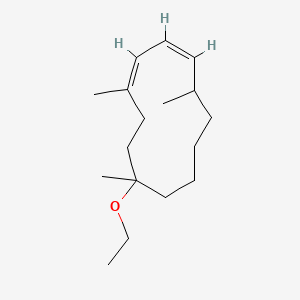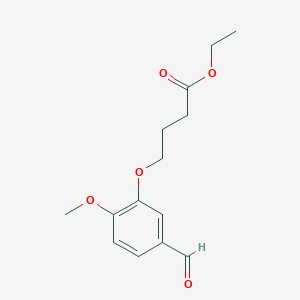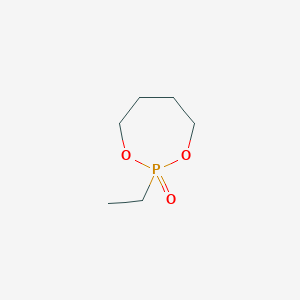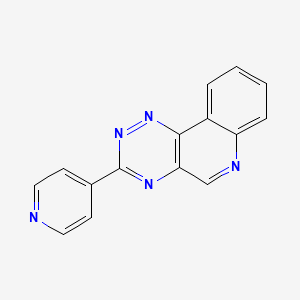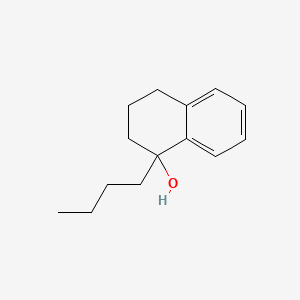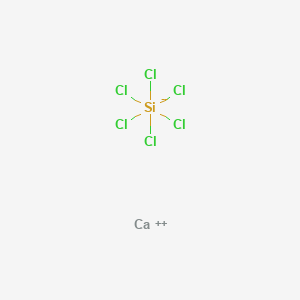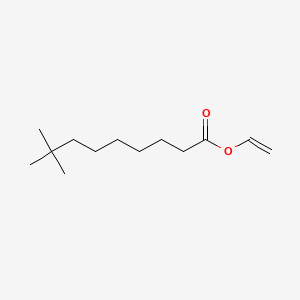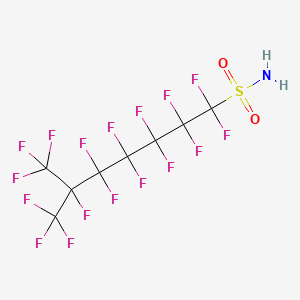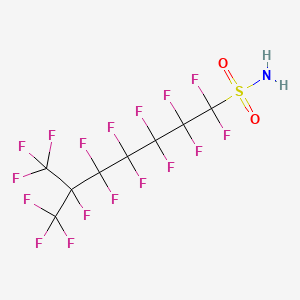![molecular formula C17H12 B12651818 15H-cyclopenta[a]phenanthrene CAS No. 219-07-8](/img/structure/B12651818.png)
15H-cyclopenta[a]phenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15H-Cyclopenta[a]phenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₇H₁₂. It is a compound of interest in various fields of scientific research due to its unique structure and properties. The compound is characterized by a fused ring system that includes a cyclopentane ring attached to a phenanthrene backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 15H-cyclopenta[a]phenanthrene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the cyclopentane ring fused to the phenanthrene structure. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 15H-Cyclopenta[a]phenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation and sulfonation, can introduce functional groups into the aromatic rings.
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and substituted phenanthrenes, depending on the specific reagents and conditions used .
Scientific Research Applications
15H-Cyclopenta[a]phenanthrene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 15H-cyclopenta[a]phenanthrene involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. It also affects cellular signaling pathways and can induce oxidative stress .
Comparison with Similar Compounds
Phenanthrene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Cyclopenta[d,e,f]phenanthrene: A related compound with a different arrangement of the cyclopentane ring.
Dihydro-15H-cyclopenta[a]phenanthrene: A reduced form of the compound with additional hydrogen atoms.
Uniqueness: 15H-Cyclopenta[a]phenanthrene is unique due to its specific ring structure, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and its interactions with biological systems make it a valuable compound for research and industrial applications .
Properties
CAS No. |
219-07-8 |
|---|---|
Molecular Formula |
C17H12 |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
15H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C17H12/c1-2-6-14-12(4-1)8-10-17-15-7-3-5-13(15)9-11-16(14)17/h1-6,8-11H,7H2 |
InChI Key |
LFVNLPNQKQNMJU-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C1C3=C(C=C2)C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



